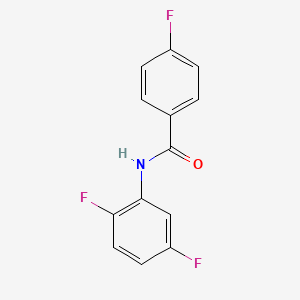

N-(2,5-difluorophenyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-difluorophenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-4-fluorobenzamide derivatives in combating viral infections, particularly Hepatitis B Virus (HBV). Research indicates that compounds with similar sulfamoylbenzamide scaffolds exhibit promising antiviral effects by disrupting HBV capsid assembly. This disruption can lead to decreased formation of covalently closed circular DNA (cccDNA), which is crucial for the persistence of HBV infection .

The mechanism involves the binding of these compounds to the capsid proteins, leading to faulty assembly and the formation of dysfunctional nucleocapsids. This approach has shown efficacy in reducing HBV replication and HBeAg secretion significantly .

Anticancer Properties

Fluorinated benzamides, including this compound, have also been investigated for their anticancer properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for targeting cancer cells. Studies have indicated that such compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and pharmaceuticals. The compound can be utilized in:

- Synthesis of Novel Derivatives : The introduction of different substituents on the aromatic rings can lead to a library of compounds with diverse biological activities.

- Building Blocks for Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules used in drug development and agrochemicals .

Case Study: Antiviral Efficacy against HBV

A study conducted on a series of sulfamoylbenzamide derivatives demonstrated their ability to inhibit HBV replication effectively. Among these derivatives, those structurally related to this compound showed a significant reduction in viral load at concentrations as low as 2 μM .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4a | 3 | Capsid disruption |

| 4f | 2 | Inhibition of assembly |

This table illustrates the potency of selected compounds derived from similar scaffolds, emphasizing the relevance of structural modifications.

Case Study: Anticancer Activity

In another study focusing on cancer cell lines, this compound derivatives were tested for their cytotoxic effects. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, suggesting their potential as anticancer agents .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution under specific conditions. The reactivity depends on the position of fluorine and the electronic environment:

The electron-withdrawing nature of fluorine activates the ring for SNAr but requires strong bases or catalysts due to the stability of the C-F bond .

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

The reaction is slower compared to non-fluorinated amides due to reduced electron density at the carbonyl group .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophiles to meta positions, but competing effects arise from the amide group:

Steric hindrance from the 2,5-difluorophenyl group limits reactivity at ortho positions .

Reductive Amination and Functionalization

The amide nitrogen can participate in reductive alkylation under controlled conditions:

The electron-withdrawing fluorines reduce the nucleophilicity of the amide nitrogen, necessitating strong bases .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated sites:

Cross-coupling is limited by the stability of the C-F bond under harsh conditions .

Hydrogen Bonding and Solvent Effects

Crystallographic studies reveal intermolecular interactions influencing reactivity :

These interactions modulate reaction rates in solvents like DMSO or DMF .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data under nitrogen :

| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway |

|---|---|---|

| 220–250 | 15 | Cleavage of amide bond |

| 300–350 | 60 | Degradation of aromatic rings |

The compound exhibits moderate thermal stability, suitable for reactions below 200°C .

特性

分子式 |

C13H8F3NO |

|---|---|

分子量 |

251.2 g/mol |

IUPAC名 |

N-(2,5-difluorophenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) |

InChIキー |

SGGIFPWONXMHFW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |

正規SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。